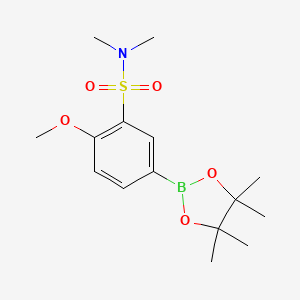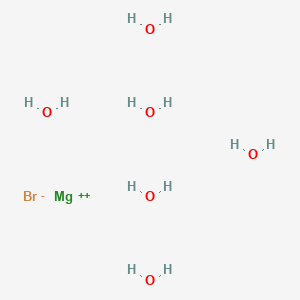
6-Chloro-N,N-diethyl-2-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-diethyl-2-methoxynicotinamide is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6th position, diethyl groups attached to the nitrogen atom, and a methoxy group at the 2nd position of the nicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethyl-2-methoxynicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Amidation: The 6-chloronicotinic acid is then converted to 6-chloronicotinoyl chloride using thionyl chloride.
Amidation Reaction: The 6-chloronicotinoyl chloride is reacted with diethylamine to form 6-chloro-N,N-diethylnicotinamide.
Methoxylation: Finally, the 6-chloro-N,N-diethylnicotinamide is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,N-diethyl-2-methoxynicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted nicotinamides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Applications De Recherche Scientifique
6-Chloro-N,N-diethyl-2-methoxynicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,N-diethyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-Chloro-N,N-diethyl-2-methoxynicotinamide can be compared with other nicotinamide derivatives:
6-Chloro-N,N-diethylnicotinamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-N,N-diethylnicotinamide: Lacks the chlorine atom, which may influence its nucleophilicity and interaction with biological targets.
6-Chloro-N,N-dimethylnicotinamide: Has methyl groups instead of ethyl groups, which may alter its steric properties and binding affinity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
6-chloro-N,N-diethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-14(5-2)11(15)8-6-7-9(12)13-10(8)16-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
XBWYQYOGGBMNAS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


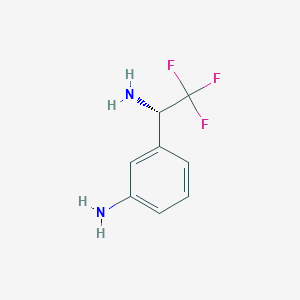
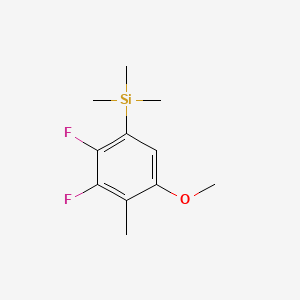

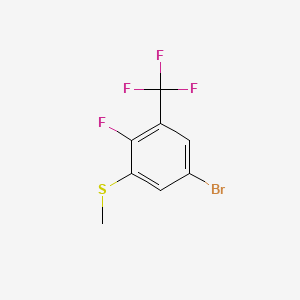
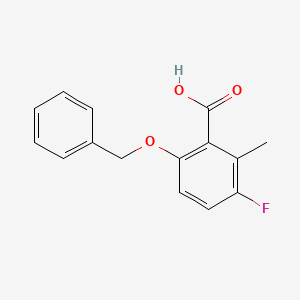
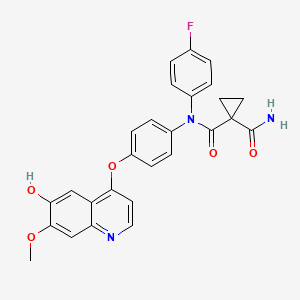
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

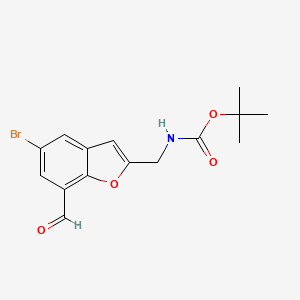

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)

